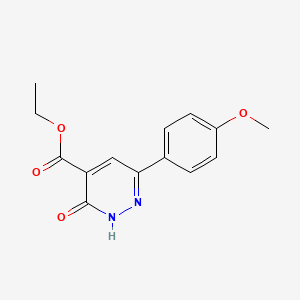
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl 4-methoxyphenylhydrazonoacetate with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the pyridazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl or methoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives with additional oxygen functionalities.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethoxycarbonyl-6-phenyl-2H-pyridazin-3-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-methoxycarbonyl-6-(4-methoxyphenyl)-2H-pyridazin-3-one: Similar structure but has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the presence of both ethoxycarbonyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.
Eigenschaften
Molekularformel |
C14H14N2O4 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
ethyl 3-(4-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)11-8-12(15-16-13(11)17)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
BCFPJEDKLBUEMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


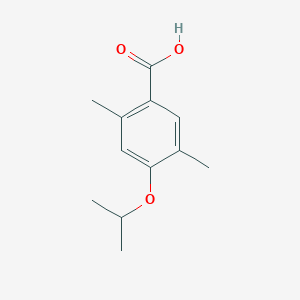
![(3aR,7S,7aR)-7-methylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B8389189.png)

![1-[2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-phenyl]-ethanone](/img/structure/B8389221.png)
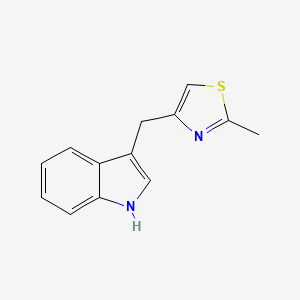
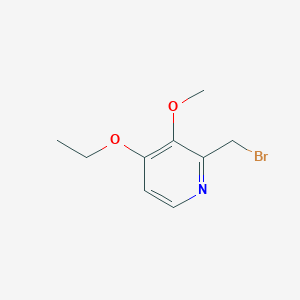


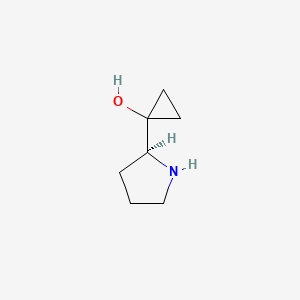
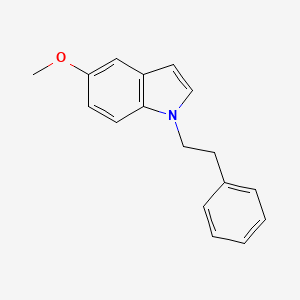

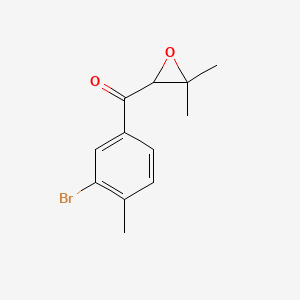
![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8389292.png)
![4-[(3-Iodophenyl)amino]-6-aminoquinazoline](/img/structure/B8389300.png)
